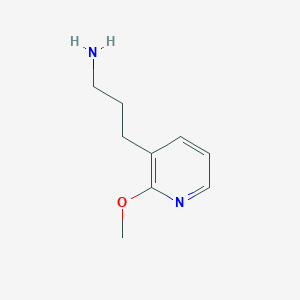
3-(2-Methoxypyridin-3-YL)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methoxypyridin-3-YL)propan-1-amine is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. It is characterized by a pyridine ring substituted with a methoxy group at the 2-position and a propan-1-amine chain at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxypyridin-3-YL)propan-1-amine typically involves the reaction of 2-methoxypyridine with a suitable propan-1-amine derivative under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild and functional group-tolerant reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxypyridin-3-YL)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy group or the amine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
3-(2-Methoxypyridin-3-YL)propan-1-amine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Methoxypyridin-3-YL)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-(2-Methoxypyridin-4-YL)propan-1-amine: This compound has a similar structure but with the methoxy group at the 4-position.
2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine: Another related compound with a pyrrolidine ring instead of a pyridine ring.
Uniqueness
3-(2-Methoxypyridin-3-YL)propan-1-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity
Biological Activity
3-(2-Methoxypyridin-3-YL)propan-1-amine, a compound featuring a methoxypyridine moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H14N2O
- Molecular Weight : 178.23 g/mol
- IUPAC Name : this compound
This compound is believed to interact with various biological targets, influencing several pathways:
- Neurotransmitter Modulation : The methoxypyridine structure may enhance interaction with neurotransmitter receptors, particularly in the central nervous system.
- Enzyme Inhibition : Research indicates that similar compounds can inhibit enzymes involved in neurotransmitter breakdown, potentially leading to increased levels of serotonin and norepinephrine.
Biological Activity
The biological activity of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antidepressant Effects | Exhibits potential antidepressant-like effects through serotonin modulation. |
| Cytotoxicity | Some derivatives demonstrate cytotoxic effects against cancer cell lines. |
| Neuroprotective Properties | May protect neuronal cells by reducing oxidative stress and inflammation. |
Case Studies and Research Findings
- Antidepressant Activity
- Cytotoxic Effects
- Neuroprotective Effects
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential:
- Absorption : Rapidly absorbed following oral administration.
- Distribution : Widely distributed in tissues; crosses the blood-brain barrier effectively.
- Metabolism : Primarily metabolized by cytochrome P450 enzymes.
- Excretion : Excreted mainly via urine, with a significant fraction as metabolites.
Safety and Toxicology
Preliminary toxicity studies suggest that this compound has a favorable safety profile; however, comprehensive toxicological evaluations are necessary to confirm its safety for clinical use.
Properties
Molecular Formula |
C9H14N2O |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
3-(2-methoxypyridin-3-yl)propan-1-amine |
InChI |
InChI=1S/C9H14N2O/c1-12-9-8(4-2-6-10)5-3-7-11-9/h3,5,7H,2,4,6,10H2,1H3 |
InChI Key |
WRWHDEANNMGMAO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=N1)CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















